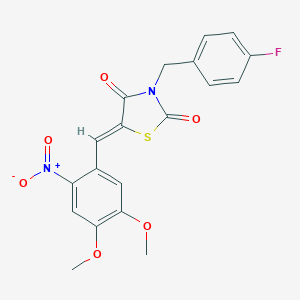![molecular formula C26H27N3O5 B302278 N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide exerts its effects through the inhibition of various enzymes and the modulation of various signaling pathways. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has been shown to inhibit tyrosinase by binding to the active site of the enzyme and preventing the oxidation of tyrosine to melanin. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has also been found to inhibit acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has been shown to scavenge free radicals and prevent oxidative damage to cells. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of chronic inflammation.
Advantages and Limitations for Lab Experiments
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has several advantages for use in lab experiments, including its high purity and high yield. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide is also relatively easy to synthesize, which makes it readily available for use in research. However, N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential uses.
Future Directions
There are several future directions for research on N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide, including its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and cancer. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide's ability to inhibit tyrosinase makes it a promising candidate for the development of skin whitening agents. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide's antioxidant and anti-inflammatory properties also make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide in various fields of research.
Conclusion:
In conclusion, N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has been found to have potent inhibitory effects on the activity of various enzymes, including tyrosinase and acetylcholinesterase. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has also been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide in various fields of research.
Synthesis Methods
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide can be synthesized by a multistep process that involves the reaction of 4-methoxybenzamide with 4-(2-bromoethyl)-2-methoxyphenol to form the intermediate product. The intermediate product is then reacted with 3,4-dimethylaniline and triethylamine to form the final product, N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has been found to be useful in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has been shown to have potent inhibitory effects on the activity of various enzymes, including tyrosinase and acetylcholinesterase. N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide has also been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
properties
Product Name |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide |
|---|---|
Molecular Formula |
C26H27N3O5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C26H27N3O5/c1-17-5-9-21(13-18(17)2)28-25(30)16-34-23-12-6-19(14-24(23)33-4)15-27-29-26(31)20-7-10-22(32-3)11-8-20/h5-15H,16H2,1-4H3,(H,28,30)(H,29,31)/b27-15- |
InChI Key |
VZSURWHCPGGGJQ-DICXZTSXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)OC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)

![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B302213.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbenzohydrazide](/img/structure/B302218.png)